molecular formula C10H14BrClN2O B1378281 4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride CAS No. 1423029-77-9

4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride

Cat. No.: B1378281
CAS No.: 1423029-77-9
M. Wt: 293.59 g/mol
InChI Key: MYRGAWYLRBSLSX-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C10H14BrClN2O and its molecular weight is 293.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance or inhibit enzyme function. Furthermore, this compound can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its potency and efficacy. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. Additionally, this compound can affect the levels of key metabolites, thereby modulating metabolic pathways and cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For example, it may be actively transported into cells by membrane transporters, leading to its intracellular accumulation. Additionally, this compound may bind to specific proteins, affecting its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

4-bromo-N'-(2-methoxyethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.ClH/c1-14-7-6-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRGAWYLRBSLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN=C(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-77-9
Record name Benzenecarboximidamide, 4-bromo-N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.